2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate
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Overview
Description
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate is a compound with the molecular formula C11H9N3O5S. It features a 1,3,4-oxadiazole ring, which is a five-membered heterocyclic scaffold containing one oxygen and two nitrogen atoms.
Preparation Methods
The synthesis of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate typically involves the cyclization of appropriate precursors. One common method includes the reaction of diacylhydrazines with sulfuric acid, thionyl chloride, or polyphosphoric acid . Industrial production methods may involve similar cyclization reactions but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound, potentially altering its functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Scientific Research Applications
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate involves its interaction with molecular targets such as enzymes and proteins. It can inhibit the activity of enzymes like thymidylate synthase and histone deacetylases, which are crucial for cell proliferation and survival . The compound’s structure allows it to bind to these targets, disrupting their normal function and leading to therapeutic effects.
Comparison with Similar Compounds
2-(5-Ethyl-1,3,4-oxadiazol-2-yl)phenyl sulfurisocyanatidate can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its antibacterial and antiviral properties.
1,3,4-Oxadiazole: Similar to the compound , it has applications in medicinal chemistry and materials science.
5-Phenyl-1,3,4-Oxadiazole: Used in the synthesis of bioactive molecules with potential anticancer activity.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Properties
CAS No. |
89406-63-3 |
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Molecular Formula |
C11H9N3O5S |
Molecular Weight |
295.27 g/mol |
IUPAC Name |
[2-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl] N-(oxomethylidene)sulfamate |
InChI |
InChI=1S/C11H9N3O5S/c1-2-10-13-14-11(18-10)8-5-3-4-6-9(8)19-20(16,17)12-7-15/h3-6H,2H2,1H3 |
InChI Key |
GLMGNEACBWIKST-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN=C(O1)C2=CC=CC=C2OS(=O)(=O)N=C=O |
Origin of Product |
United States |
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